5-Tert-butyl-2-(1-chloroethyl)-1,3-oxazole
Description
Properties
IUPAC Name |
5-tert-butyl-2-(1-chloroethyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO/c1-6(10)8-11-5-7(12-8)9(2,3)4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJCDWDWDLCMNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(O1)C(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
5-Tert-butyl-2-(1-chloroethyl)-1,3-oxazole serves as a valuable building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential therapeutic effects, particularly in the development of anticancer agents.
Case Study: Anticancer Activity
- A study involving human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent.
Materials Science
The compound is being explored for applications in materials science, particularly in the development of advanced polymers and nanomaterials. Its unique properties allow for modifications that can enhance material performance.
Biological Studies
Research on this compound has revealed its antimicrobial and anticancer properties:
Antimicrobial Activity
- In vitro studies have shown significant inhibition against various bacterial strains such as Staphylococcus aureus and E. coli. The compound exhibited notable zones of inhibition compared to control samples .
Anticancer Potential
- Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines, further supporting its role as a potential anticancer agent.
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Significant inhibition | |
| Antimicrobial | E. coli | Significant inhibition | |
| Anticancer | MCF-7 (breast cancer) | Dose-dependent decrease in viability |
Mechanism of Action
The mechanism by which 5-tert-butyl-2-(1-chloroethyl)-1,3-oxazole exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the 1,3-Oxazole Family
5-Tert-butyl-1,3-oxazole Derivatives
Key Differences :
- The 1-chloroethyl group may act as an alkylating agent , akin to nitrosoureas (e.g., chloroethylnitrosoureas in ), but within an oxazole framework, which could alter reactivity and toxicity .
Heterocyclic Analogues with Different Cores
Key Differences :
Key Insights :
Physicochemical Properties
| Property | This compound | 5-(tert-Butyl)-3-(chloromethyl)-1,2,4-oxadiazole | 5-(4-Bromophenyl)-1,3-oxazole |
|---|---|---|---|
| Molecular Weight | 187.67 g/mol | 174.63 g/mol | ~250–300 g/mol |
| LogP (Predicted) | ~3.5 (high lipophilicity) | ~2.8 | ~2.5–3.0 |
| Solubility | Low in water; soluble in organic solvents | Moderate in DMSO | Low in water |
| Key Functional Groups | Chloroethyl, tert-butyl | Chloromethyl, tert-butyl | Bromophenyl |
Notes:
Biological Activity
5-Tert-butyl-2-(1-chloroethyl)-1,3-oxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings related to its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula C8H12ClN1O1. The oxazole ring structure contributes to its reactivity and biological activity, particularly in interactions with various biological targets.
Antimicrobial Activity
Research indicates that oxazole derivatives exhibit notable antimicrobial properties. For instance, a study highlighted the effectiveness of various oxazole compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 0.8 µg/ml against Candida albicans .
| Compound | MIC (µg/ml) against Candida albicans |
|---|---|
| 11 | 1.6 |
| 12 | 0.8 |
| 5-Flourocytosine | 3.2 |
These findings suggest that this compound may also possess similar antimicrobial properties, warranting further investigation.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of oxazole derivatives have been extensively studied. For example, certain oxazole compounds have demonstrated IC50 values indicating potent activity against various cancer cell lines. One study reported that a series of oxazole derivatives exhibited IC50 values ranging from 0.83 µM to over 10 µM against different leukemia cell lines . The specific mechanisms often involve the inhibition of key signaling pathways such as NF-κB, which is crucial for cell proliferation and survival.
Inhibition of Enzymatic Activities
Oxazole derivatives have been shown to inhibit specific enzymes, contributing to their therapeutic potential. For instance, studies have indicated that certain oxazoles can inhibit mushroom tyrosinase, an enzyme involved in melanin production, with IC50 values indicating strong inhibitory effects . This could have implications for skin-related applications or conditions involving hyperpigmentation.
Case Studies and Research Findings
Several case studies have been conducted on related oxazole compounds, providing insights into their biological activities:
- Antibacterial Study : A series of substituted oxazoles were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the oxazole ring significantly enhanced antibacterial efficacy .
- Anticancer Research : In vitro studies demonstrated that some oxazole derivatives induced apoptosis in cancer cells through mitochondrial pathways. This suggests potential applications in cancer therapy .
Preparation Methods
Preparation of the 1,3-Oxazole Core
The 1,3-oxazole ring system can be synthesized via classical cyclization methods involving amino alcohols and carboxylic acid derivatives or through multicomponent reactions such as the van Leusen reaction. However, for the specific 5-tert-butyl-2-substituted oxazole, the tert-butyl group is introduced at the 5-position during ring formation or via substitution on a preformed ring.
- Relevant Methodology : The van Leusen reaction involves the reaction of aldehydes with Tosylmethyl isocyanide (TosMIC) to form oxazoles, which can be further functionalized. This method has been reported for synthesizing substituted oxazoles with chloroalkyl groups in related systems.
Introduction of the 1-Chloroethyl Group
The key step to obtain the 1-chloroethyl substituent at the 2-position of the oxazole ring involves selective α-chlorination of an alkyl side chain.
Chlorination Using Tertiary Alkyl Hypochlorites : A well-documented method for α-chlorination of 2-alkyl-1,3-oxazoles involves the reaction of the oxazole with tert-butyl hypochlorite in an inert organic solvent such as carbon tetrachloride. This reaction proceeds under mild conditions (25°C to 75°C) and selectively chlorinates the α-carbon of the 2-alkyl substituent without affecting the oxazole ring.
The reaction is typically conducted in liquid phase, either neat or in solvent, and in the absence of actinic light to prevent decomposition of the hypochlorite reagent.
Detailed Reaction Conditions and Parameters
Example Synthetic Route (Inferred)
Synthesis of 5-tert-butyl-2-methyl-1,3-oxazole : The tert-butyl group is introduced at the 5-position during oxazole ring formation from an appropriate aldehyde precursor bearing the tert-butyl substituent.
Chlorination of the 2-methyl substituent : The methyl group at the 2-position is selectively chlorinated to the 1-chloroethyl group by treatment with tert-butyl hypochlorite under controlled conditions.
Research Findings and Yields
The α-chlorination process using tert-butyl hypochlorite is highly selective and efficient, providing good yields of α-chlorinated oxazole derivatives without ring degradation.
The reaction time is typically short (a few hours), and the mild temperature conditions preserve the integrity of the oxazole ring system.
The use of inert organic solvents like carbon tetrachloride enhances selectivity and yield.
Purification is often achieved by standard chromatographic techniques or recrystallization.
Summary Table of Preparation Methods
| Preparation Aspect | Method/Conditions | Advantages | Limitations |
|---|---|---|---|
| Oxazole ring synthesis | Van Leusen reaction (aldehyde + TosMIC, base, EtOH) | Mild conditions, versatile | Requires aldehyde precursor |
| α-Chlorination of 2-alkyl side chain | Reaction with tert-butyl hypochlorite in CCl4, 25-75°C, dark | High selectivity, good yield | Use of toxic solvent (CCl4), sensitive to light |
| Purification | Silica gel chromatography or recrystallization | Effective purification | Additional step adds time |
Additional Notes
No direct commercial or industrial scale synthesis details specifically for 5-tert-butyl-2-(1-chloroethyl)-1,3-oxazole were found, but the methods described for analogous 2-alkyl-1,3-oxazoles are directly applicable.
The compound’s molecular formula is C9H14ClNO with a molecular weight of 187.67 g/mol.
Handling of tert-butyl hypochlorite requires caution due to its reactivity and potential hazards.
Q & A
Q. What are the optimized laboratory-scale synthetic routes for 5-Tert-butyl-2-(1-chloroethyl)-1,3-oxazole?
The synthesis typically involves cyclization or substitution reactions under anhydrous conditions. For example, tert-butyl groups can be introduced via Friedel-Crafts alkylation using tert-butyl chloride in the presence of Lewis acids like AlCl₃. The chloroethyl substituent may be incorporated via nucleophilic substitution, employing reagents such as chloroethylamine under reflux in polar aprotic solvents (e.g., DMF or DMSO). Purification often involves column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond angles and torsional conformations, as demonstrated for related oxazole derivatives (e.g., C–Cl bond lengths of 1.699–1.813 Å and dihedral angles <5° between rings) . Complementary techniques include:
- ¹H/¹³C NMR : To confirm substituent integration and coupling patterns (e.g., tert-butyl protons as a singlet at δ 1.3–1.4 ppm).
- IR Spectroscopy : Key peaks include C=N stretching (~1600 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹) .
Advanced Research Questions
Q. How does the electronic environment of the oxazole ring influence substitution reactivity at the chloroethyl group?
The electron-withdrawing nature of the oxazole ring enhances the electrophilicity of the adjacent chloroethyl group, facilitating nucleophilic substitutions. Computational studies (e.g., DFT) can model charge distribution, showing increased positive charge on the chlorine-bearing carbon. Experimentally, reactions with amines (e.g., methylamine) in DMF at 60–80°C yield substitution products with >80% efficiency. Steric hindrance from the tert-butyl group may reduce reactivity with bulkier nucleophiles .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?
Discrepancies in bond lengths or conformations can arise from dynamic effects in solution (NMR) vs. static solid-state (SC-XRD) structures. For example, if NMR suggests free rotation of the chloroethyl group but SC-XRD shows a fixed conformation, variable-temperature NMR or NOESY experiments can probe rotational barriers. High-resolution mass spectrometry (HRMS) further validates molecular integrity .
Q. How can regioselectivity challenges in functionalizing the oxazole core be addressed?
Regioselectivity in electrophilic substitutions is governed by the oxazole’s aromaticity and substituent directing effects. The tert-butyl group acts as a steric shield, directing reactions to the 4- or 5-positions. For halogenation, NBS or NCS in acetic acid selectively targets the 5-position, while Friedel-Crafts acylation at the 4-position requires AlCl₃ catalysis .
Methodological Considerations
Q. What experimental designs mitigate decomposition during purification?
- Low-Temperature Techniques : Use cold ethanol/water mixtures for recrystallization to prevent thermal degradation.
- Inert Atmosphere : Purge reaction mixtures with nitrogen during synthesis to avoid oxidation of the chloroethyl group.
- Fast Chromatography : Employ silica gel with ethyl acetate/hexane gradients (10–30%) to minimize exposure to acidic/basic residues .
Q. How can computational modeling predict the compound’s reactivity in novel reactions?
Molecular dynamics (MD) simulations and DFT calculations (e.g., Gaussian or ORCA software) model transition states and activation energies. For instance, Fukui indices identify nucleophilic/electrophilic sites, while solvent effects are modeled using COSMO-RS. Validation via kinetic experiments (e.g., monitoring substitution rates with UV-Vis) ensures accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
